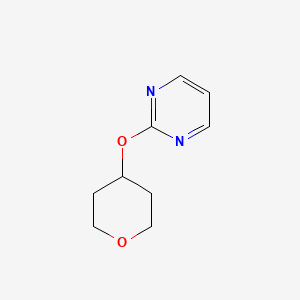

2-(Oxan-4-yloxy)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-4-yloxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-4-10-9(11-5-1)13-8-2-6-12-7-3-8/h1,4-5,8H,2-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJJHMVNILCGQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Oxan 4 Yloxy Pyrimidine

Retrosynthetic Analysis of 2-(Oxan-4-yloxy)pyrimidine Core Structure

Retrosynthetic analysis of this compound identifies the key disconnection at the ether linkage. This approach suggests that the target molecule can be synthesized from a pyrimidine (B1678525) electrophile and an oxane-based nucleophile. amazonaws.com The most common strategy involves the reaction of a halo-substituted pyrimidine, typically 2-chloropyrimidine (B141910) or 2-bromopyrimidine (B22483), with tetrahydropyran-4-ol (oxan-4-ol). This disconnection is favored due to the commercial availability of the starting materials and the generally high efficiency of the subsequent SNAr reaction. advancechemjournal.com

The core pyrimidine structure itself can be retrosynthetically disconnected into simpler acyclic precursors. researchgate.net Common methods for pyrimidine ring synthesis involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea (B33335), or guanidine (B92328) derivative. advancechemjournal.comresearchgate.net For instance, the reaction of malondialdehyde or a related species with urea would form the basic pyrimidine ring. However, for the synthesis of this compound, pre-functionalized pyrimidines are more commonly employed.

Development and Refinement of Nucleophilic Aromatic Substitution (SNAr) Pathways for Ether Formation

The formation of the ether bond in this compound is predominantly accomplished via a nucleophilic aromatic substitution (SNAr) reaction. uniatlantico.edu.conih.gov This reaction involves the attack of the alkoxide generated from oxan-4-ol on an electron-deficient pyrimidine ring, displacing a leaving group, typically a halide. The pyrimidine ring's nitrogen atoms activate the ring towards nucleophilic attack, particularly at the C2 and C4 positions. stackexchange.com

Optimization of Reaction Conditions and Reagent Systems

The efficiency of the SNAr reaction for synthesizing this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, and temperature.

Base: A crucial component is the base used to deprotonate the hydroxyl group of oxan-4-ol, forming the more nucleophilic alkoxide. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and sodium hydroxide (B78521) (NaOH). The choice of base can influence the reaction rate and yield.

| Base | Typical Solvent | Temperature (°C) | Notes |

| Sodium Hydride (NaH) | DMF, THF | 0 to rt | Strong, non-nucleophilic base; requires anhydrous conditions. |

| Potassium tert-butoxide (t-BuOK) | THF, Dioxane | rt to reflux | Strong, bulky base; can also be used in catalytic amounts. |

| Sodium Hydroxide (NaOH) | DMSO, Water | High temperatures | Less expensive, but may require more forcing conditions. |

Reagent Systems: The nature of the leaving group on the pyrimidine ring also plays a significant role. While 2-chloropyrimidine is commonly used, 2-bromopyrimidine can sometimes offer higher reactivity. The choice often depends on the commercial availability and cost of the starting material.

Investigation of Solvent Effects and Catalysis in SNAr Reactions

The solvent plays a critical role in SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex) and influencing the solubility of the reactants. nih.govresearchgate.net Polar aprotic solvents are generally favored as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. researchgate.net

Solvent Effects:

Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent solvents for SNAr reactions due to their high polarity and ability to dissolve a wide range of reactants. nih.gov

Tetrahydrofuran (B95107) (THF) and Dioxane are also commonly used, often in conjunction with strong bases like NaH.

The use of greener solvents like polyethylene (B3416737) glycol (PEG) has also been explored for SNAr reactions on nitrogen-containing heterocycles. nih.gov

Catalysis: While many SNAr reactions for the synthesis of 2-alkoxypyrimidines proceed without a catalyst, certain systems can benefit from catalysis. Phase-transfer catalysts can be employed when using inorganic bases in a biphasic system. More recently, some SNAr reactions have been shown to be accelerated by ionic liquids or even by the counterion of the base. researchgate.net The mechanism of some SNAr reactions, particularly on heterocycles, is thought to be concerted rather than stepwise, which can be influenced by the solvent and any catalytic species present. nih.gov

Exploration of Alternative Synthetic Routes for this compound

While SNAr is the most prevalent method, other synthetic strategies can be considered for the formation of this compound and its derivatives.

Transition Metal-Catalyzed Coupling Reactions for Pyrimidine Derivatization

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extensively developed for C-N bond formation. Analogous C-O coupling reactions, while sometimes more challenging, can also be employed for the synthesis of aryl ethers. Palladium or copper catalysts can be used to couple a halo-pyrimidine with oxan-4-ol. researchgate.net These methods can be particularly useful when the SNAr pathway is not effective, for example, with less activated pyrimidine systems. Recent advances have highlighted the growing importance of transition metal-catalyzed reactions in the synthesis of pyrimidines. nih.govresearchgate.net

| Catalyst System | Ligand | Base | Solvent |

| Pd(OAc)2 | Xantphos | Cs2CO3 | Toluene |

| CuI | Phenanthroline | K3PO4 | Dioxane |

Stereoselective Approaches to Chiral Analogs of this compound (if applicable)

The parent compound, this compound, is achiral. However, if chiral analogs are desired, for instance, with substituents on the oxane ring, stereoselective synthetic methods become crucial. Chiral starting materials, such as enantiomerically pure substituted oxan-4-ols, can be used in the SNAr reaction.

Alternatively, enzymatic methods using aldolases can be employed to create chiral acyclic nucleoside analogues, which could then be cyclized to form the desired chiral oxane-containing pyrimidine derivatives. nih.gov Asymmetric synthesis of chiral amines, which can be precursors to other chiral heterocycles, has been achieved using chiral auxiliaries, and similar strategies could potentially be adapted for the synthesis of chiral oxane derivatives. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The traditional synthesis of this compound typically involves the Williamson ether synthesis. This method, while effective, often relies on the use of volatile organic solvents, strong bases, and sometimes, catalysts that can be environmentally problematic. The integration of green chemistry principles aims to address these drawbacks by improving reaction efficiency, minimizing waste, and utilizing more environmentally benign conditions.

Atom Economy and Reaction Efficiency Studies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. In the context of the synthesis of this compound, which is commonly prepared via the Williamson ether synthesis from 2-chloropyrimidine and tetrahydropyran-4-ol, the atom economy can be theoretically calculated.

The idealized reaction proceeds as follows:

C₄H₃ClN₂ (2-chloropyrimidine) + C₅H₁₀O₂ (tetrahydropyran-4-ol) → C₉H₁₂N₂O₂ (this compound) + HCl

Theoretical Atom Economy Calculation:

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 2-chloropyrimidine | C₄H₃ClN₂ | 114.54 |

| Tetrahydropyran-4-ol | C₅H₁₀O₂ | 102.13 |

| Total Reactants | 216.67 | |

| This compound | C₉H₁₂N₂O₂ | 180.21 |

| Hydrochloric acid (byproduct) | HCl | 36.46 |

Atom Economy (%) = (Molar mass of desired product / Sum of molar masses of all reactants) x 100

Atom Economy (%) = (180.21 / 216.67) x 100 ≈ 83.17%

Solvent-Free and Catalyst-Free Methodologies

In line with green chemistry principles, significant advancements have been made in developing solvent-free and catalyst-free synthetic routes for etherification reactions, which can be applied to the synthesis of this compound.

Solvent-Free Approaches:

Microwave-assisted organic synthesis has emerged as a powerful tool for conducting reactions under solvent-free conditions. The direct irradiation of the reaction mixture can lead to rapid heating and significantly reduced reaction times. For the synthesis of this compound, a solvent-free approach would involve the direct mixing of 2-chloropyrimidine, tetrahydropyran-4-ol, and a solid base (e.g., potassium carbonate) followed by microwave irradiation. This methodology not only eliminates the need for potentially harmful solvents but can also lead to higher yields and cleaner reaction profiles.

Catalyst-Free Methodologies:

While the Williamson ether synthesis traditionally requires a base, some modern approaches aim to reduce or eliminate the need for catalysts, particularly those based on heavy metals or phase-transfer catalysts which can complicate purification and pose environmental risks. The development of reactions under high temperature and pressure, or the use of alternative energy sources like ultrasound, can in some cases promote the reaction without the need for a catalyst. For the synthesis of this compound, research into catalyst-free systems is ongoing, with the goal of simplifying the reaction setup and purification processes.

The combination of microwave irradiation and solvent-free conditions represents a particularly promising green synthetic route. The following table summarizes a hypothetical comparison of different synthetic methodologies for this compound based on green chemistry principles.

Comparative Analysis of Synthetic Methodologies:

| Methodology | Solvent | Catalyst | Reaction Time | Yield | Green Chemistry Advantages |

| Conventional Heating | Toluene | Sodium Hydride | 8-12 hours | Moderate | - |

| Microwave-Assisted (Solvent-Free) | None | Potassium Carbonate | 15-30 minutes | High | Reduced energy consumption, no solvent waste, faster reaction. |

| Ultrasound-Assisted | Water (or minimal solvent) | None (or mild base) | 1-2 hours | Moderate to High | Use of benign solvent, potential for catalyst-free conditions. |

The adoption of these greener synthetic strategies not only enhances the environmental profile of this compound production but also offers potential economic benefits through reduced solvent and catalyst costs, as well as decreased waste disposal expenses. Continued research in this area is crucial for the development of truly sustainable chemical manufacturing processes.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Oxan 4 Yloxy Pyrimidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Assignment and Conformational Analysis

A full assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra of 2-(Oxan-4-yloxy)pyrimidine, crucial for confirming its chemical structure, has not been reported. For a molecule of this nature, a complete NMR analysis would be foundational for its characterization.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

There is no available data from multi-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), or Nuclear Overhauser Effect Spectroscopy (NOESY). These techniques are essential for unambiguously assigning signals and elucidating the connectivity and spatial relationships between atoms within the molecule. For instance, COSY spectra would confirm proton-proton couplings within the pyrimidine (B1678525) and oxane rings, while HSQC and HMBC would establish the carbon framework and the crucial linkage between the two ring systems. NOESY would provide insights into the through-space proximity of protons, which is key to understanding the molecule's preferred conformation in solution.

Dynamic NMR Studies for Rotational Barriers and Fluxional Processes

No dynamic NMR studies on this compound have been published. Such studies would be instrumental in investigating the rotational barrier around the C-O-C ether linkage connecting the pyrimidine and oxane rings, as well as any conformational flexing or ring inversion processes of the oxane moiety. This information is vital for a complete understanding of the molecule's behavior and potential interactions in a dynamic environment.

Detailed Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Specific Fourier-transform infrared (FT-IR) and Raman spectroscopic data for this compound are not available in the literature. While general characteristic vibrational frequencies for pyrimidine and ether linkages are known, a detailed experimental and computational analysis for this particular compound is required for a definitive assignment of its vibrational modes. Such an analysis would identify key functional groups and provide information on intermolecular interactions in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

While the exact mass of this compound can be calculated from its molecular formula (C₉H₁₂N₂O₂), published high-resolution mass spectrometry data that would experimentally confirm this mass is not available. Furthermore, there are no studies detailing its fragmentation pathway under mass spectrometric conditions. This information is critical for the structural confirmation of synthesized samples and for identifying the compound in complex mixtures.

X-ray Crystallography of this compound Single Crystals and Co-crystals

The definitive solid-state structure of this compound, which can only be determined by X-ray crystallography, has not been reported.

Determination of Solid-State Conformation and Crystal Packing

Without a crystal structure, crucial information regarding the molecule's conformation in the solid state, including bond lengths, bond angles, and torsional angles, remains unknown. Additionally, the arrangement of molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions, has not been characterized. This data is fundamental to understanding the material's physical properties.

Hypothetical Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The molecular structure of this compound, featuring a heteroaromatic pyrimidine ring and a saturated heterocyclic oxane ring, suggests the potential for several types of non-covalent intermolecular interactions that would govern its solid-state packing and physical properties. These interactions primarily include hydrogen bonding and π-stacking.

Hydrogen Bonding Potential

Hydrogen bonds are crucial directional interactions that significantly influence the crystal structures of organic molecules. In the case of this compound, the potential for hydrogen bonding is dictated by the presence of hydrogen bond acceptors.

Pyrimidine Nitrogens: The two nitrogen atoms within the pyrimidine ring are potential hydrogen bond acceptors. In a crystal lattice, they could interact with weak hydrogen bond donors from neighboring molecules, such as the C-H bonds of the pyrimidine or oxane rings. Studies on other pyrimidine derivatives have shown that C-H···N interactions can be significant in the absence of stronger hydrogen bond donors.

Oxane and Ether Oxygens: The oxygen atom within the oxane ring and the ether oxygen linking the two ring systems are also potential hydrogen bond acceptors. They can participate in weak C-H···O hydrogen bonds with adjacent molecules. Computational studies on tetrahydropyran (B127337) have shown its oxygen atom readily participates in hydrogen bonding with water and other donors.

A hypothetical data table outlining the potential hydrogen bond acceptors and donors is presented below.

| Interaction Type | Potential Donor | Potential Acceptor | Remarks |

| C-H···N | C-H (Pyrimidine, Oxane) | N1, N3 (Pyrimidine) | Common in nitrogen-containing heterocycles. |

| C-H···O | C-H (Pyrimidine, Oxane) | O (Oxane), O (Ether) | Expected interaction for ether and cyclic ether functionalities. |

π-Stacking Interactions

The pyrimidine ring in this compound is an electron-deficient aromatic system, which makes it a candidate for π-stacking interactions. These interactions are a result of overlapping π-orbitals between adjacent aromatic rings and are fundamental to the packing of many aromatic compounds.

Self-Stacking: Molecules of this compound could arrange in the solid state such that their pyrimidine rings stack on top of one another. The geometry of this stacking can vary, with common arrangements being parallel-displaced or T-shaped (edge-to-face). The degree of stacking is influenced by the presence of substituents; the bulky oxane group may sterically hinder a perfectly co-facial arrangement, favoring a displaced or offset stacking geometry. Research on pyrimidine and its derivatives confirms their general capacity for self-stacking. nih.govresearchgate.net

Interaction Parameters: In the absence of a crystal structure for this compound, key parameters that define π-stacking interactions, such as the interplanar distance (typically 3.3–3.8 Å) and the centroid-to-centroid distance, cannot be determined.

A summary of the potential π-stacking interactions is provided in the hypothetical table below.

| Interaction Type | Participating Moiety | Expected Geometry | Influencing Factors |

| π-π Stacking | Pyrimidine Ring | Parallel-displaced, T-shaped | Steric hindrance from the oxanyloxy group; electrostatic interactions. |

Computational Chemistry and Theoretical Investigations of 2 Oxan 4 Yloxy Pyrimidine

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. rowansci.com These methods solve approximations of the Schrödinger equation to determine the electronic structure, which in turn dictates the molecule's geometry, energy, and reactivity. For molecules like 2-(Oxan-4-yloxy)pyrimidine, such calculations offer insights that are complementary to experimental data. researchgate.net

Density Functional Theory (DFT) Studies of Optimized Geometries and Energy Minima

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. github.ioals-journal.com A primary application of DFT is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state (a local or global minimum) on the potential energy surface. nih.govmdpi.com

For this compound, a DFT calculation, typically using a functional like B3LYP and a basis set such as 6-311++G(d,p), would predict the most stable conformation. nih.gov This involves determining precise bond lengths, bond angles, and dihedral angles. The optimization process would account for the geometry of the pyrimidine (B1678525) ring, the chair conformation of the oxane ring, and the orientation of the ether linkage connecting them. The result is a detailed 3D model representing the molecule's most probable structure.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT

| Parameter | Description | Illustrative Value |

|---|---|---|

| C-N (pyrimidine) | Bond length between carbon and nitrogen in the pyrimidine ring | 1.34 Å |

| C-O (ether) | Bond length of the ether linkage | 1.43 Å |

| O-C-N (angle) | Bond angle within the pyrimidine ring linkage | 115° |

Note: These are representative values to illustrate the output of a DFT geometry optimization. Actual values would be derived from a specific calculation.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and stability. researchgate.net A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. For this compound, the HOMO would likely be distributed over the electron-rich pyrimidine ring and the ether oxygen, while the LUMO would be concentrated on the electron-deficient carbons of the pyrimidine ring.

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors

| Descriptor | Definition | Illustrative Value (eV) | Implication for Reactivity |

|---|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 | Electron-donating ability |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 | Electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | 6.0 | High stability, low reactivity |

| Ionization Potential (I) | ≈ -E(HOMO) | 6.5 | Energy to remove an electron |

Note: These are representative values. The specific energies depend on the level of theory and solvent model used in the calculation.

Electrostatic Potential Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, illustrating the charge distribution. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, an MEP analysis would likely show regions of high negative potential around the nitrogen atoms of the pyrimidine ring and the ether oxygen atom due to their lone pairs of electrons. These sites would be the most probable locations for interactions with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms on the pyrimidine ring would exhibit positive potential, marking them as sites for potential nucleophilic interaction.

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. rsc.orgnih.gov The this compound molecule has several rotatable bonds, primarily the C-O bonds of the ether linkage, and the oxane ring can exist in different conformations (e.g., chair, boat).

Molecular mechanics (MM) methods, using force fields like AMBER or MM2, are often employed for a rapid initial scan of the conformational landscape. nih.gov These methods can efficiently explore a wide range of possible conformations. Subsequently, the low-energy conformations identified by MM are typically subjected to more accurate quantum chemical calculations (like DFT) to refine their geometries and determine their relative energies more precisely. researchgate.netmdpi.com This two-step approach helps to identify the global energy minimum conformation and other low-energy isomers that might be present at room temperature.

Molecular Dynamics (MD) Simulations for Solvation Effects and Conformational Dynamics

While quantum chemical methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions and interactions on a timescale of nanoseconds to microseconds.

In Silico Studies for Potential Ligand-Target Interactions

In silico methods, particularly molecular docking, are essential tools in drug discovery for predicting how a small molecule (ligand) might bind to a biological target, such as a protein or enzyme. nih.govnih.gov Pyrimidine derivatives are known to be scaffolds for various biologically active compounds, making the study of their potential interactions with therapeutic targets highly relevant. semanticscholar.org

Molecular docking simulations would take the optimized 3D structure of this compound and attempt to fit it into the binding site of a target protein. sci-hub.se The simulation calculates a "docking score," which estimates the binding affinity, and predicts the binding pose of the ligand. This pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. researchgate.net These studies can help prioritize compounds for further experimental testing and guide the design of new, more potent derivatives.

Molecular Docking Simulations with Model Biological Receptors (e.g., enzyme active sites, DNA/RNA models)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this would involve simulating its interaction with various biological targets to explore its potential as a therapeutic agent.

However, there are no published studies detailing the molecular docking of this compound with any specific enzyme active sites or nucleic acid models such as DNA or RNA. Such research would be necessary to hypothesize its mechanism of action or to identify potential biological targets.

Prediction of Binding Modes and Interaction Energies

A critical output of molecular docking simulations is the prediction of binding modes and the calculation of interaction energies, which quantify the affinity of a ligand for its target. For this compound, this analysis would typically involve identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with amino acid residues in an enzyme's active site or with nucleotides in DNA/RNA.

As no specific molecular docking studies for this compound have been reported, there is no data available on its predicted binding modes or interaction energies with any biological receptor. The table below is representative of how such data would be presented, but it remains unpopulated due to the lack of research.

Table 1: Hypothetical Binding Interactions of this compound with a Model Receptor No data is available for this compound.

| Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Prediction of Spectroscopic Parameters from Theoretical Calculations

Theoretical calculations, often employing density functional theory (DFT) or other quantum chemical methods, can be used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible absorption spectra. These theoretical predictions are valuable for interpreting experimental data and confirming molecular structures.

There are no published theoretical studies that report the predicted spectroscopic parameters for this compound. Such a study would provide valuable insight into the electronic structure and vibrational modes of the molecule. The table below illustrates the format for presenting such predictive data, but it is empty as no such calculations have been documented in the literature.

Table 2: Theoretically Predicted vs. Experimental Spectroscopic Data for this compound No theoretical prediction data is available for this compound.

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Data Not Available | Data Not Available |

| ¹³C NMR | Chemical Shift (ppm) | Data Not Available | Data Not Available |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | Data Not Available | Data Not Available |

Reactivity and Mechanistic Studies of 2 Oxan 4 Yloxy Pyrimidine

Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Core

Generally, electrophilic substitution on pyrimidine rings, when it occurs, is directed to the C-5 position, which is the most electron-rich carbon. Reactions such as nitration, halogenation, and sulfonation typically require harsh conditions to proceed. The mechanism involves the attack of an electrophile on the aromatic π-system, forming a cationic intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com The stability of this intermediate is a key factor in determining the reaction rate. masterorganicchemistry.com For 2-(Oxan-4-yloxy)pyrimidine, the oxygen of the ether linkage can help stabilize the positive charge at C-5 through resonance.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Electrophile | Predicted Major Product |

|---|---|---|

| Nitration | NO₂+ | 5-Nitro-2-(oxan-4-yloxy)pyrimidine |

| Halogenation | Br⁺, Cl⁺ | 5-Bromo-2-(oxan-4-yloxy)pyrimidine |

| Sulfonation | SO₃ | This compound-5-sulfonic acid |

Nucleophilic Reactions at the Pyrimidine Ring and Ether Linkage

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. stackexchange.com In this compound, the C-4 and C-6 positions are the most likely sites for nucleophilic aromatic substitution (SNAr), especially if a leaving group is present. The stability of the anionic intermediate (Meisenheimer complex) is enhanced by the presence of the nitrogen atoms, which can delocalize the negative charge. stackexchange.com

The ether linkage itself can also be a site of nucleophilic attack, leading to cleavage. This reaction is typically catalyzed by strong acids, which protonate the ether oxygen to create a better leaving group. wikipedia.orglibretexts.org The cleavage can proceed through either an SN1 or SN2 mechanism, depending on the structure of the groups attached to the oxygen. openstax.org In the case of this compound, attack by a nucleophile like a halide ion (e.g., from HBr or HI) could occur at the C-4 of the tetrahydropyran (B127337) ring or the C-2 of the pyrimidine ring. Cleavage at the alkyl C-O bond is generally more favorable than at the aryl C-O bond. libretexts.org

Table 2: Potential Nucleophilic Reactions and Cleavage Products

| Reagent | Reaction Type | Potential Products |

|---|---|---|

| Strong Nucleophile (e.g., NaNH₂) | SNAr (at C-4/C-6 if activated) | 4-Amino-2-(oxan-4-yloxy)pyrimidine |

| Strong Acid (e.g., HBr, HI) | Ether Cleavage | Pyrimidin-2-ol and 4-bromotetrahydropyran |

Transformations of the Tetrahydropyran Ring System

The tetrahydropyran (THP) ring is a common motif in natural products and pharmaceuticals, valued for its conformational stability and its ability to act as a bioisostere for other cyclic systems. pharmablock.comnih.gov The THP ring in this compound can undergo various transformations, although it is generally quite stable.

Strategies for modifying the THP ring often involve reactions such as ring-opening, functionalization at one of the carbon atoms, or conformational changes. york.ac.ukresearchgate.net For instance, radical reactions could be used to introduce substituents onto the THP ring. Ring-closing metathesis and Prins cyclizations are common methods for the synthesis of substituted tetrahydropyrans and could potentially be adapted for the modification of the existing ring. organic-chemistry.org

Investigation of Reaction Mechanisms via Kinetic and Thermodynamic Analyses

Understanding the mechanisms of reactions involving this compound requires detailed kinetic and thermodynamic studies. Kinetic analysis can determine the rate of a reaction and its dependence on the concentration of reactants and catalysts, providing insight into the rate-determining step. rsc.org For instance, studying the kinetics of nucleophilic substitution on the pyrimidine ring can help elucidate whether the reaction proceeds through a concerted or a stepwise mechanism.

Thermodynamic analysis provides information about the energy changes that occur during a reaction, including the enthalpy and entropy of formation. umsl.edu These values can be used to predict the feasibility of a reaction and the position of the equilibrium. For pyrimidine derivatives, computational methods are often employed to calculate the thermodynamic properties of reactants, intermediates, and products, which helps in understanding the reaction pathways. nih.gov For example, the thermal decomposition of pyrimidine has been studied, showing a first-order rate constant for its disappearance at high temperatures. rsc.org

Catalytic Applications and Functionalization Strategies of this compound

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound can be used as building blocks for the synthesis of more complex molecules with potential biological activity. researchgate.netgsconlinepress.com Catalytic methods are often employed to functionalize the pyrimidine ring. For example, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be used to introduce new carbon-carbon or carbon-heteroatom bonds at various positions on the pyrimidine ring, provided a suitable leaving group (like a halogen) is present.

Functionalization strategies can be designed to selectively modify either the pyrimidine core or the tetrahydropyran ring. For instance, selective halogenation of the pyrimidine ring at the C-5 position would provide a handle for further diversification through cross-coupling reactions. Alternatively, the THP ring could be functionalized prior to its attachment to the pyrimidine core, allowing for the introduction of a wide range of substituents. The development of efficient synthetic routes to 2-alkoxypyrimidine derivatives is an active area of research. researchgate.net

Exploration of Structure Activity Relationships and Design Principles for 2 Oxan 4 Yloxy Pyrimidine Derivatives

Design Principles for Pyrimidine (B1678525) and Tetrahydropyran (B127337) Analogs

The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is a well-established "privileged scaffold" in medicinal chemistry. nih.gov Its presence in a molecule can facilitate interactions with a wide range of biological targets through hydrogen bonding (via its nitrogen atoms), π-stacking, and dipole interactions. Pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govencyclopedia.pubnih.gov The design of pyrimidine-based analogs often focuses on substituting at the C-2, C-4, and C-5 positions to modulate the molecule's electronic properties, steric profile, and ability to interact with specific enzyme active sites or cellular receptors. nih.govnih.gov

Similarly, the tetrahydropyran (oxane) ring is a common motif in many natural products and synthetic drugs. Its non-planar, saturated structure provides a three-dimensional scaffold that can improve physicochemical properties such as solubility and metabolic stability. The oxygen atom within the tetrahydropyran ring can act as a hydrogen bond acceptor, while the flexible ring conformation allows it to orient substituents in optimal positions for binding to biological targets. nih.gov The combination of the aromatic, electron-deficient pyrimidine ring with the flexible, saturated tetrahydropyran ring via an ether linkage creates a versatile template for developing targeted inhibitors. nih.gov

Synthesis and Characterization of Substituted 2-(Oxan-4-yloxy)pyrimidine Derivatives

The synthesis of this compound derivatives typically involves nucleophilic substitution reactions. A common method is the coupling of a halogenated pyrimidine, such as 2-chloropyrimidine (B141910), with tetrahydropyran-4-ol. This reaction is often carried out in the presence of a base, like sodium hydride or potassium carbonate, in an appropriate solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

Alternatively, derivatives can be synthesized through multi-component reactions or by building the pyrimidine ring from acyclic precursors. researchgate.net For instance, the condensation of a suitable α,β-unsaturated ketone with urea (B33335) or thiourea (B124793) can yield pyrimidine derivatives. nih.govresearchgate.net Once the core scaffold is synthesized, further modifications can be introduced at various positions on either the pyrimidine or tetrahydropyran ring to create a library of analogs for biological screening.

The characterization of these newly synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques are employed, including:

Infrared (IR) Spectroscopy: To identify functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed molecular structure and connectivity of atoms. sciencescholar.us

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound. researchgate.net

Elemental Analysis: To confirm the empirical formula.

In Vitro Biological Assay Development for Compound Evaluation (non-human cell lines, enzyme systems)

To assess the therapeutic potential of this compound derivatives, a variety of in vitro biological assays are developed. These assays are designed to measure the compound's effect on specific biological targets (enzyme systems) or cellular processes (cell-based assays) in a controlled laboratory setting.

Initial screening often involves high-throughput methods to quickly evaluate a large library of synthesized compounds. The data from these assays are used to identify "hit" compounds that show promising activity and to establish a preliminary structure-activity relationship (SAR), which guides the synthesis of more potent and selective analogs.

Enzyme Inhibition Studies (e.g., COX, DPP-IV, topoisomerases)

Many pyrimidine derivatives are designed as enzyme inhibitors. juniperpublishers.com Assays are conducted to measure the concentration of the compound required to inhibit the activity of a specific enzyme by 50% (IC₅₀).

Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are key enzymes in the inflammatory pathway. Pyrimidine derivatives have been investigated as selective COX-2 inhibitors, which can provide anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective inhibitors. mdpi.comnih.govnih.gov The inhibitory activity is often measured using assays that detect the product of the COX-catalyzed reaction, such as the TMPD oxidation assay. nih.gov Several pyrimidine-based compounds have demonstrated potent and selective COX-2 inhibition, with IC₅₀ values in the submicromolar range. mdpi.com

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV inhibitors are a class of drugs used to treat type 2 diabetes. Pyrimidine-containing compounds have been designed and synthesized as potent DPP-IV inhibitors. mdpi.com In vitro assays measure the compound's ability to block the cleavage of a synthetic substrate by the DPP-IV enzyme.

Topoisomerase Inhibition: Topoisomerases are enzymes crucial for DNA replication and are important targets for anticancer drugs. Assays for topoisomerase inhibition measure the enzyme's ability to relax supercoiled DNA in the presence of the test compound.

Table 1: Representative Enzyme Inhibition Data for Pyrimidine Derivatives

Cell-Based Assays (e.g., cancer cell lines, bacterial strains, inflammation models)

Cell-based assays provide information on a compound's activity in a more complex biological context, assessing its effects on cell viability, proliferation, or function.

Anticancer Assays: The cytotoxic or anti-proliferative effects of pyrimidine derivatives are frequently evaluated against a panel of human cancer cell lines. encyclopedia.pubsciensage.info Common cell lines include MCF-7 (breast cancer), A549 (lung cancer), HCT116 (colon cancer), and HepG2 (liver cancer). nih.govnih.gov The Sulforhodamine B (SRB) or MTT assays are widely used to measure cell viability after treatment with the compound, from which GI₅₀ (concentration for 50% growth inhibition) or EC₅₀ values are determined. encyclopedia.pubnih.gov

Antibacterial Assays: The antimicrobial potential of these compounds is tested against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.govsciencescholar.us The minimum inhibitory concentration (MIC) is determined to quantify the compound's antibacterial potency.

Anti-inflammatory Assays: To evaluate anti-inflammatory activity, cell models such as lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells are used. mdpi.comnih.gov Assays can measure the compound's ability to inhibit the production of pro-inflammatory cytokines or reduce reactive oxygen species (ROS) levels. mdpi.comnih.gov

Table 2: Representative Cell-Based Assay Data for Pyrimidine Derivatives

Correlation of Structural Modifications with Observed Activities (SAR studies)

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. By systematically modifying the structure of the this compound scaffold and observing the resulting changes in activity, researchers can identify key molecular features required for potency and selectivity. nih.gov

For pyrimidine derivatives, SAR studies have shown that the nature and position of substituents on the pyrimidine ring greatly influence biological activity. nih.govnih.gov For example, in a series of 2,4-disubstituted pyrimidines, modifying the amine substituent at the C-4 position and the cyclic amine at the C-2 position led to the identification of potent and selective cholinesterase inhibitors. nih.gov Similarly, for anticancer activity, the presence of electron-donating groups at the 2-position of the pyrimidine ring and a less bulky electron-donating group at the para-position of an attached aromatic ring can increase potency. sciensage.info In anti-inflammatory pyrimidine derivatives, specific substitutions have led to high selectivity for COX-2 over COX-1. mdpi.comnih.gov The introduction of electron-withdrawing groups can enhance antimicrobial and anticancer activity against certain cell lines. nih.gov

Development of Lead Compounds and Scaffold Hopping Strategies based on this compound

A "lead compound" is a molecule that shows promising biological activity and serves as the starting point for further optimization. Once a lead compound from the this compound series is identified, medicinal chemists work to improve its properties, such as potency, selectivity, and pharmacokinetic profile.

"Scaffold hopping" is a drug design strategy used to identify structurally novel compounds that retain the biological activity of the original lead. chimia.ch This involves replacing the core scaffold (in this case, this compound) with a different, often bioisosteric, core while maintaining the key pharmacophoric features responsible for biological activity. mdpi.commdpi.com For example, the pyrimidine ring could be replaced with other heterocyclic systems like thienopyrimidine, pyrrolopyrimidine, or quinazoline (B50416) to explore new chemical space and potentially discover compounds with improved drug-like properties or novel intellectual property. mdpi.comnih.govucl.ac.uk This strategy has been successfully used to generate new inhibitors for various targets, including MRSA biofilm formation and protein kinases. nih.govresearchgate.net

Advanced Analytical Methodologies for Research Applications of 2 Oxan 4 Yloxy Pyrimidine

Development of Chromatographic Methods for Purity Assessment and Isolation

Chromatography is the cornerstone of separation science, providing powerful tools for assessing the purity of synthesized compounds and for isolating them from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly vital for the comprehensive analysis of non-volatile and volatile components, respectively.

A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is critical for determining the purity of 2-(Oxan-4-yloxy)pyrimidine and quantifying it in the presence of impurities and degradation products. The development of such a method involves the systematic optimization of chromatographic conditions to achieve adequate separation of all relevant species.

Method Development: The separation is typically achieved on a C18 stationary phase, which provides effective retention for moderately polar compounds like pyrimidine (B1678525) derivatives. researchgate.net The mobile phase composition is a key parameter, often consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). researchgate.netrjptonline.org A gradient elution program, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both early- and late-retaining impurities with good peak shape. rjptonline.org Detection is commonly performed using a UV detector set at a wavelength where the pyrimidine chromophore exhibits strong absorbance, typically in the range of 230-275 nm. nih.govnih.gov

Validation: The developed method must be validated according to established guidelines (e.g., International Conference on Harmonisation - ICH) to ensure its suitability for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). rjptonline.org The results demonstrate the method's reliability for routine quality control and research applications.

| Parameter | Methodology | Acceptance Criteria | Result |

|---|---|---|---|

| Linearity (r²) | Analysis of five concentrations over the range of 1-100 µg/mL. | r² ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | Spiked placebo analysis at 80%, 100%, and 120% of the nominal concentration. | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | Six replicate injections of the standard solution. | ≤ 2.0% | 0.85% |

| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N = 3). | Report Value | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (S/N = 10). | Report Value | 0.15 µg/mL |

| Specificity | Analysis of placebo, impurities, and stressed samples. | Peak purity index > 0.999; no co-elution. | Pass |

While HPLC is ideal for the main compound and non-volatile impurities, GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile organic compounds. researchgate.net These may include residual solvents from the synthesis and purification process or volatile byproducts formed during the chemical reaction.

Analytical Approach: Headspace solid-phase microextraction (HS-SPME) is often coupled with GC-MS for the analysis of volatile compounds in solid or liquid samples. nih.govmdpi.com This technique allows for the extraction and concentration of volatiles from the sample matrix before injection into the GC system. The GC column, typically a capillary column with a non-polar or mid-polar stationary phase, separates the compounds based on their boiling points and affinity for the phase. nih.gov The mass spectrometer then fragments the eluted compounds, generating a unique mass spectrum for each, which acts as a "fingerprint" for identification by comparison with spectral libraries.

Potential volatile byproducts in the synthesis of this compound could include unreacted starting materials or solvent residues.

| Compound | Potential Source | Expected Retention Time | Key Mass Fragments (m/z) |

|---|---|---|---|

| Tetrahydrofuran (B95107) | Solvent | Low | 72, 42, 71 |

| Toluene | Solvent | Medium | 92, 91, 65 |

| Tetrahydropyran-4-ol | Starting material | Medium-High | 102, 57, 84 |

| 2-Chloropyrimidine (B141910) | Starting material | Medium-High | 114, 116, 79 |

Chiral Separation Techniques for Enantiomeric Purity Determination (if applicable)

Chirality is a critical consideration in chemical and pharmaceutical research, as enantiomers of a molecule can exhibit different biological activities. The parent molecule, this compound, is achiral as it possesses a plane of symmetry. Therefore, chiral separation is not applicable to the compound itself.

However, if a chiral center were introduced into the molecule, for instance, by substitution on the oxane or pyrimidine rings, the resulting enantiomers would require separation to assess enantiomeric purity. Chiral HPLC is the most common technique for this purpose. nih.gov This involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for separating a broad range of chiral compounds, including heterocyclic derivatives. mdpi.com The mobile phase, often a mixture of alkanes (like n-hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the enantiomers. nih.gov

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. The oxan-4-yloxy group shows distinct signals for ether-linked oxygen and tetrahydropyran protons .

- X-ray Crystallography : Single-crystal diffraction resolves bond lengths and angles. For example, SHELX software refines structural parameters, revealing deviations in dihedral angles (e.g., 86.1° between pyrimidine and naphthyl groups in analogues) .

How does the oxan-4-yloxy group influence the pyrimidine ring's electronic properties and reactivity?

Advanced

The electron-donating oxan-4-yloxy group increases electron density at the pyrimidine ring’s 2-position, enhancing electrophilic substitution at adjacent sites. This effect is quantified via Hammett constants or computational methods (DFT). Comparative studies with methoxy or ethoxy analogues show altered reaction rates in halogenation or cross-coupling reactions .

What strategies improve yield in multi-step syntheses of this compound derivatives?

Q. Advanced

- Stepwise Purification : Intermediate isolation via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity before subsequent steps .

- Reagent Optimization : Catalysts like Pd(PPh₃)₄ for coupling reactions or Oxone® for oxidations improve efficiency .

- Temperature Control : Reflux conditions (e.g., dioxane at 110°C) and inert atmospheres (N₂/Ar) prevent side reactions .

How is single-crystal X-ray diffraction applied to resolve molecular geometry?

Advanced

Crystals grown via slow evaporation (e.g., CHCl₃/hexane) are analyzed using MoKα radiation (λ = 0.71073 Å). SHELXL refines structures, reporting parameters like R-factor (≤0.05) and anisotropic displacement. For example, bond angles at the ether oxygen (117.18°) and torsion angles between rings provide insights into steric effects .

What in vitro assays evaluate this compound’s bioactivity, and how are IC₅₀ values contextualized?

Q. Advanced

- Anticancer Assays : MTT assays on cell lines (e.g., MCF-7, HepG2) measure IC₅₀ values. For pyrimidine derivatives, activities range from 0.09 μM (highly potent) to 10.17 μM (moderate), requiring comparison to controls like doxorubicin .

- Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based) quantify inhibition constants (Kᵢ). Data normalization to reference inhibitors (e.g., staurosporine) ensures validity .

How should researchers address contradictions in reported biological activities of structurally similar pyrimidines?

Advanced

Discrepancies arise from assay variability (e.g., cell passage number, incubation time) or impurities. Mitigation strategies include:

- Standardized Protocols : Replicate assays across labs with shared cell lines .

- Structural Verification : Confirm purity via HPLC (>95%) and characterize metabolites .

- Meta-Analysis : Compare substituent effects (e.g., IC₅₀ trends for alkoxy vs. alkylthio groups) to identify structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.